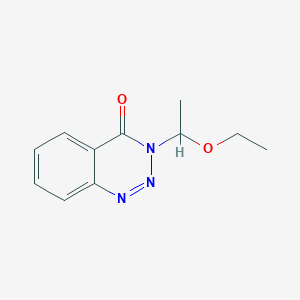
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen atom at position 1 is replaced by a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of 2,4-di-tert-butylcyclopentadienyl anion with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,4-Di-tert-butylcyclopentadienyl anion+Trimethylsilyl chloride→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tert-butyl groups, making it less sterically hindered.
Tetramethylcyclopentadienyltrimethylsilane: Another derivative with methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
Uniqueness
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group enhances the compound’s ability to form stable metal complexes, making it valuable in organometallic chemistry and catalysis.
属性
| 116222-88-9 | |
分子式 |
C16H30Si |
分子量 |
250.49 g/mol |
IUPAC 名称 |
(2,4-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,14H,1-9H3 |
InChI 键 |
ZICMYSKYPRJTRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(C(=C1)C(C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)


![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
